Cas no 2225174-23-0 ((4-morpholino-2-(trifluoromethyl)phenyl)boronic acid)
(4-morpholino-2-(trifluoromethyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-morpholino-2-(trifluoromethyl)phenyl)boronic acid
- 2-Trifluoromethyl-4-(morpholino)phenylboronic acid
- 2225174-23-0
-
- Inchi: 1S/C11H13BF3NO3/c13-11(14,15)9-7-8(1-2-10(9)12(17)18)16-3-5-19-6-4-16/h1-2,7,17-18H,3-6H2
- InChI Key: CCNOSSGHFUOKSL-UHFFFAOYSA-N
- SMILES: B(C1=CC=C(N2CCOCC2)C=C1C(F)(F)F)(O)O
Computed Properties
- Exact Mass: 275.0940579g/mol
- Monoisotopic Mass: 275.0940579g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.9Ų
(4-morpholino-2-(trifluoromethyl)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M904699-10mg |
(4-morpholino-2-(trifluoromethyl)phenyl)boronic acid |
2225174-23-0 | 95% | 10mg |
¥1,159.20 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M904699-25mg |
(4-morpholino-2-(trifluoromethyl)phenyl)boronic acid |
2225174-23-0 | 95% | 25mg |
¥2,329.20 | 2022-01-12 |
(4-morpholino-2-(trifluoromethyl)phenyl)boronic acid Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on (4-morpholino-2-(trifluoromethyl)phenyl)boronic acid
Recent Advances in the Application of (4-Morpholino-2-(trifluoromethyl)phenyl)boronic Acid (CAS: 2225174-23-0) in Chemical Biology and Pharmaceutical Research
The compound (4-morpholino-2-(trifluoromethyl)phenyl)boronic acid (CAS: 2225174-23-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This boronic acid derivative, characterized by the presence of a morpholino group and a trifluoromethyl substituent, has demonstrated remarkable potential in drug discovery, particularly in the development of protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Recent studies have highlighted its role in the synthesis of novel therapeutic agents targeting various diseases, including cancer and infectious diseases.
One of the most notable applications of (4-morpholino-2-(trifluoromethyl)phenyl)boronic acid is its use in the design of covalent inhibitors. The boronic acid moiety can form reversible covalent bonds with active-site serine residues in proteases, making it an attractive pharmacophore for the development of inhibitors targeting enzymes such as proteasomes and serine hydrolases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound in the inhibition of the 20S proteasome, a key target in cancer therapy. The study reported that derivatives of this boronic acid exhibited nanomolar inhibitory activity, with improved selectivity and pharmacokinetic properties compared to existing inhibitors.
In addition to its role in covalent inhibition, (4-morpholino-2-(trifluoromethyl)phenyl)boronic acid has been utilized as a versatile building block in medicinal chemistry. Its trifluoromethyl group enhances the metabolic stability and lipophilicity of drug candidates, while the morpholino ring contributes to improved solubility and bioavailability. Recent work published in ACS Medicinal Chemistry Letters explored the use of this compound in the synthesis of novel kinase inhibitors, where it served as a critical intermediate in the construction of heterocyclic scaffolds. The resulting compounds showed promising activity against a range of kinase targets, with potential applications in oncology and inflammatory diseases.
Another emerging area of research involves the application of (4-morpholino-2-(trifluoromethyl)phenyl)boronic acid in the development of boron neutron capture therapy (BNCT) agents. The high boron content of this compound makes it a candidate for BNCT, a targeted radiation therapy for cancer. A 2024 study in the European Journal of Medicinal Chemistry investigated the biodistribution and tumor-targeting capabilities of boronated derivatives, revealing enhanced accumulation in tumor tissues and favorable safety profiles. These findings underscore the potential of this compound in advancing BNCT as a viable treatment modality.
Despite its promising applications, challenges remain in the optimization of (4-morpholino-2-(trifluoromethyl)phenyl)boronic acid derivatives for clinical use. Issues such as off-target effects, metabolic stability, and formulation compatibility need to be addressed through further structure-activity relationship (SAR) studies and preclinical evaluations. However, the compound's versatility and the growing body of research supporting its utility suggest that it will continue to play a pivotal role in the development of next-generation therapeutics. Future directions may include the exploration of its use in targeted drug delivery systems and the integration of computational modeling to accelerate the design of optimized derivatives.
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